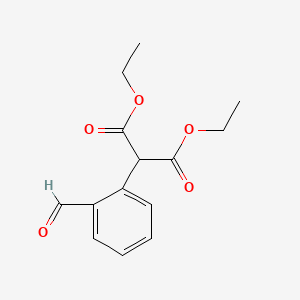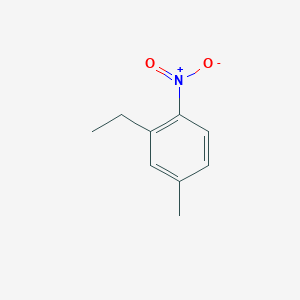
2-Ethyl-4-methyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methyl-1-nitrobenzene is an aromatic compound with the molecular formula C9H11NO2 It is characterized by the presence of an ethyl group at the second position, a methyl group at the fourth position, and a nitro group at the first position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methyl-1-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 2-ethyl-4-methylbenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C . The reaction is typically carried out in the liquid phase, and the nitro group is introduced at the para position relative to the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-Ethyl-4-methyl-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Carboxy-4-methyl-1-nitrobenzene.
Scientific Research Applications
2-Ethyl-4-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-4-methyl-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activity. The pathways involved may include oxidative stress and disruption of cellular redox balance.
Comparison with Similar Compounds
- 2-Ethyl-1-nitrobenzene
- 4-Methyl-1-nitrobenzene
- 2-Methyl-4-nitrobenzene
Comparison: 2-Ethyl-4-methyl-1-nitrobenzene is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which can influence its reactivity and physical properties
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-ethyl-4-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H11NO2/c1-3-8-6-7(2)4-5-9(8)10(11)12/h4-6H,3H2,1-2H3 |
InChI Key |
HRGHYPZQJLQUKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


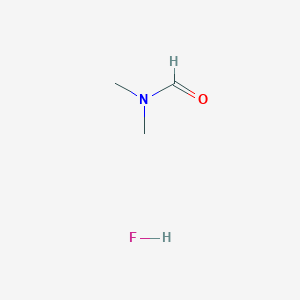



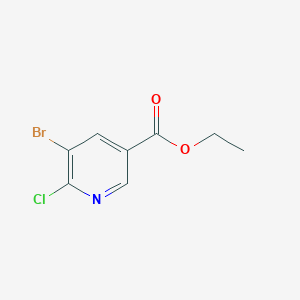
![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)
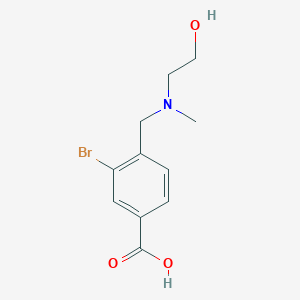
![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)



![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)
